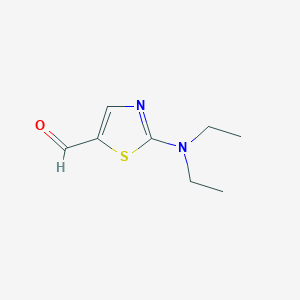

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-5-7(6-11)12-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNXYBHVYDCCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382903 | |

| Record name | 2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92940-24-4 | |

| Record name | 2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, identified by the CAS number 92940-24-4 , is a significant heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3][4][5][6] Its unique structure, featuring a reactive carbaldehyde group and a diethylamino moiety on a thiazole core, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Thiazole derivatives, in general, have a rich history in medicinal chemistry, showing a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 92940-24-4 | [1][3][4][5][6] |

| Molecular Formula | C₈H₁₂N₂OS | [3] |

| Molecular Weight | 184.26 g/mol | [1][3] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥98% | |

| InChI Key | KMNXYBHVYDCCNC-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two prevalent methods are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring.[1] This approach involves the condensation of an α-haloketone with a thioamide. For this compound, a variation of this reaction would be employed, likely starting from a precursor that can be readily converted to the final product.

Vilsmeier-Haack Formylation

A more direct and commonly cited method for introducing the carbaldehyde group at the C5 position of a pre-existing 2-(diethylamino)thiazole ring is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).

Conceptual Workflow for Vilsmeier-Haack Formylation:

Caption: Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its aldehyde and diethylamino functional groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.

Reactions of the Aldehyde Group

The carbaldehyde group is a key site for synthetic elaboration. It can undergo several important reactions:

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[1] This transformation is fundamental for creating thiazole-5-carboxylic acid derivatives.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles to form C=N double bonds. For instance, reaction with primary amines yields Schiff bases (imines), which are themselves valuable intermediates for the synthesis of other heterocyclic systems like imidazolones.[1]

Reactions Involving the Diethylamino Group

The diethylamino group primarily influences the electronic properties of the thiazole ring and can also participate in certain reactions:

-

Nucleophilic Substitution: While generally stable, under specific conditions, the diethylamino group could potentially be displaced by other nucleophiles.[1]

-

Modulation of Reactivity: As an electron-donating group, the diethylamino moiety activates the thiazole ring, influencing the regioselectivity of further electrophilic substitution reactions.

Experimental Protocol: Oxidation of the Aldehyde to a Carboxylic Acid

This protocol outlines a general procedure for the oxidation of this compound to its corresponding carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone (or a suitable solvent)

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent like acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

-

Acidification and Extraction: Acidify the reaction mixture with dilute sulfuric acid. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude carboxylic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2-(diethylamino)-1,3-thiazole-5-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications.

-

Antimicrobial Agents: Thiazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[1] The aldehyde can be used to synthesize more complex structures, such as imidazo-thiazole fused rings, which have shown promising antimicrobial properties.[1]

-

Anticancer Agents: The thiazole nucleus is present in several anticancer drugs. By hybridizing the this compound core with other pharmacophores, such as pyrazoline, novel compounds with potential cytotoxic effects on cancer cell lines can be developed.[1]

-

Enzyme Inhibitors: The functional groups of this molecule allow for interactions with biological targets. The diethylamino group can engage in binding interactions with enzymes, while the aldehyde can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition.[1] The thiazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues in proteins.[1]

Signaling Pathway Interaction Potential:

Caption: Potential interactions with biological targets and pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is intended for research and development use only.[2] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety practices include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][12]

-

Avoiding inhalation of dust and contact with skin and eyes.[9][10][11]

-

In case of contact, rinse the affected area with plenty of water.[10][11][12]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of a reactive aldehyde and an electron-donating diethylamino group on a thiazole core provides chemists with a powerful tool for the construction of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of novel therapeutic agents with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in both academic and industrial research settings.

References

- This compound | 92940-24-4 | Benchchem. (URL: )

-

2-(DIETHYLAMINO)THIAZOLE-5-CARBALDEHYDE | 2a biotech. (URL: [Link])

- SAFETY DATA SHEET - (Thiazole-4-carboxaldehyde). (URL: )

- SAFETY D

-

2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (URL: [Link])

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

-

Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 92940-24-4 | this compound - Moldb [moldb.com]

- 3. 92940-24-4 | this compound | Tetrahedron [thsci.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-(Diethylamino)thiazole-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound [myskinrecipes.com]

- 8. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. adama.com [adama.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a key heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a 2,5-disubstituted thiazole derivative, its unique chemical architecture, featuring an electron-donating diethylamino group and a highly reactive aldehyde moiety, makes it an exceptionally versatile intermediate for the synthesis of complex molecular scaffolds.

The thiazole ring, a cornerstone of many biologically active compounds, provides a stable aromatic core. The diethylamino group at the C2 position enhances the electron density of the ring, influencing its reactivity, while also improving the solubility of its derivatives.[1] The carbaldehyde group at the C5 position serves as a synthetic handle, enabling a wide array of chemical transformations, including condensations, oxidations, and reductions.[1]

This guide offers a comprehensive overview of the chemical and physical properties of this compound, its principal synthetic methodologies, characteristic spectral data, and its applications as a precursor for novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural identifiers for this compound is provided below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 92940-24-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₂N₂OS | [2][6][7] |

| Molecular Weight | 184.26 g/mol | [1][2][6][7] |

| Appearance | Pale purple to light pink liquid | [8] |

| Boiling Point | 120°C at 0.08 mmHg | [8] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [8] |

| MDL Number | MFCD01568828 | [2][6] |

| InChI Key | KMNXYBHVYDCCNC-UHFFFAOYSA-N | [1] |

| SMILES | CCN(CC)C1=NC=C(S1)C=O | |

| Storage | 2-8°C, under inert gas, protected from light | [6][8] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[1][9] This reaction utilizes a "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the thiazole ring.[9][10]

The causality for this methodological choice lies in the electronic nature of the starting material, 2-(diethylamino)thiazole. The strong electron-donating effect of the diethylamino group activates the thiazole ring, making the C5 position nucleophilic and thus highly susceptible to electrophilic attack by the Vilsmeier reagent.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[9][10]

-

Electrophilic Attack: The electron-rich 2-(diethylamino)thiazole attacks the chloroiminium ion, leading to the formation of an iminium intermediate.[10]

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final aldehyde product, this compound.[9][10]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative, self-validating procedure for the synthesis of the title compound.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(diethylamino)thiazole in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Pour the reaction mixture slowly onto crushed ice containing a saturated solution of sodium acetate. This neutralizes the mixture and hydrolyzes the intermediate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure this compound.

Spectral Analysis and Characterization

While specific spectral data for this compound is not widely published, its structure allows for the reliable prediction of its key spectral features based on established principles of spectroscopy and data from analogous compounds like 2-(dimethylamino)-1,3-thiazole-5-carbaldehyde.[11]

| Spectral Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.0 ppm (singlet) |

| Thiazole proton (H4) | ~7.5-8.0 ppm (singlet) | |

| Methylene protons (-N-CH₂-CH₃) | ~3.4-3.6 ppm (quartet) | |

| Methyl protons (-N-CH₂-CH₃) | ~1.2-1.4 ppm (triplet) | |

| ¹³C NMR | Aldehyde carbon (-CHO) | ~180-185 ppm |

| Thiazole carbon (C2) | ~165-170 ppm | |

| Thiazole carbon (C4) | ~140-145 ppm | |

| Thiazole carbon (C5) | ~120-125 ppm | |

| Methylene carbon (-N-CH₂) | ~45-50 ppm | |

| Methyl carbon (-CH₃) | ~12-15 ppm | |

| IR Spectroscopy | Aldehyde C=O stretch | ~1670-1690 cm⁻¹ (strong) |

| Thiazole C=N stretch | ~1520-1550 cm⁻¹ | |

| C-H stretch (aldehyde) | ~2720-2820 cm⁻¹ (two weak bands) | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 184.07 |

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable precursor in multi-step synthesis. Its reactivity is dominated by the aldehyde group, which serves as an electrophilic center.

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] This transformation is fundamental for creating thiazole-5-carboxylic acid derivatives, which are precursors to amides and esters.

-

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a gateway to synthesizing more complex heterocyclic systems like imidazolones and oxazepines.[1]

-

Hybridization: The compound is used to synthesize hybrid molecules by combining the thiazole scaffold with other pharmacophores, such as pyrazole, to develop novel antimicrobial and anticancer agents.[1]

Caption: Synthetic pathways originating from the title compound.

Applications in Research and Development

The structural motifs accessible from this compound are of high interest in drug discovery and materials science.

-

Medicinal Chemistry: It is a crucial intermediate for pharmaceuticals with potential antitumor and antimicrobial activities.[6][12] The thiazole core is a known pharmacophore that interacts with various biological targets. The diethylamino group can engage with enzymes and receptors, while the formyl group can form covalent bonds with protein residues, potentially inhibiting their function.[1]

-

Materials Science: Due to its reactive nature and conjugated system, this compound and its derivatives are utilized in the synthesis of specialty dyes and pigments.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[8]

-

Wear protective gloves, clothing, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[8]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340).[8]

-

-

Storage: Store in a well-ventilated place, locked up, and in a tightly sealed container at 2-8°C.[6][8] It is noted to be air-sensitive.[8]

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its three core components: the stable thiazole ring, the activating diethylamino group, and the versatile aldehyde handle. Its straightforward synthesis via the Vilsmeier-Haack reaction and the diverse reactivity of its functional groups provide chemists with a powerful tool for constructing complex molecules. Its established role in the development of bioactive compounds and functional materials underscores its continued importance in modern chemical research.

References

-

2-(DIETHYLAMINO)THIAZOLE-5-CARBALDEHYDE. 2a biotech. [Link]

-

This compound. MySkinRecipes. [Link]

-

2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798. PubChem. [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Asian Journal of Chemistry. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

This compound. MySkinRecipes. [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

This compound. Tetrahedron. [Link]

-

1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903. PubChem. [Link]

-

2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g. Fisher Scientific. [Link]

-

Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications. [Link]

-

Thiazole. NIST WebBook. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 92940-24-4 | this compound - Moldb [moldb.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 92940-24-4|2-(Diethylamino)thiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. This compound [myskinrecipes.com]

- 7. 92940-24-4 | this compound | Tetrahedron [thsci.com]

- 8. 2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4 [amp.chemicalbook.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 12. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and reactivity of this molecule, offering field-proven insights and detailed experimental protocols. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing the foundational knowledge necessary for the effective utilization of this versatile chemical scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of biologically active compounds.[1][2] Its prevalence in drug discovery is attributed to its ability to engage in a wide range of biological interactions, its synthetic tractability, and its favorable pharmacokinetic properties. The introduction of a diethylamino group at the 2-position and a carbaldehyde at the 5-position of the thiazole ring, as in this compound, yields a molecule with a unique combination of electronic and steric properties, making it a highly versatile building block for the synthesis of novel therapeutic agents and functional materials.[1] The diethylamino group enhances solubility and acts as a potent electron-donating group, influencing the reactivity of the thiazole ring, while the aldehyde function serves as a crucial handle for a variety of chemical transformations.[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of a 2-(diethylamino)thiazole precursor.[1] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Rationale for the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is the method of choice for this transformation due to several key advantages:

-

High Regioselectivity: The electron-donating diethylamino group at the 2-position strongly activates the thiazole ring towards electrophilic substitution, directing the formylation to the electron-rich C5 position.

-

Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, which helps to prevent the degradation of sensitive functional groups.

-

Readily Available Reagents: The reagents, typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are common and inexpensive laboratory chemicals.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of related 2-aminothiazoles.[4][5]

Materials and Reagents:

-

2-(Diethylamino)thiazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer with heating and cooling capabilities

-

Rotary evaporator

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (acting as both solvent and reagent) in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30 minutes to facilitate the formation of the Vilsmeier reagent, a chloromethyleniminium salt.

-

Addition of 2-(Diethylamino)thiazole: Dissolve 2-(diethylamino)thiazole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Summary of Physicochemical Data

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₈H₁₂N₂OS | [6] |

| Molecular Weight | 184.26 g/mol | [6] |

| CAS Number | 92940-24-4 | [7] |

| Appearance | Pale purple to light pink liquid | [8] |

| Boiling Point | 120 °C at 0.08 mmHg | [1] |

| Density | Predicted: 1.190 ± 0.06 g/cm³ | [8] |

| Solubility | Soluble in polar organic solvents. | [1] |

| Storage | 2-8°C, protected from light, under inert gas. | [8] |

Spectral Data and Structural Elucidation

While a comprehensive, publicly available spectral dataset for this compound is limited, its structure can be confidently predicted based on the analysis of its functional groups and comparison with related compounds.

Logical Relationship Diagram for Spectral Interpretation:

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 92940-24-4 | this compound - Moldb [moldb.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. This compound [myskinrecipes.com]

Solubility Profile of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde (CAS No. 92940-24-4). As a key heterocyclic building block in medicinal and agrochemical research, a thorough grasp of its solubility is critical for reaction optimization, formulation development, and biological screening.[1] This document synthesizes theoretical principles with actionable experimental protocols, enabling researchers to accurately characterize the solubility of this compound across a range of relevant solvent systems. It covers the physicochemical properties that govern solubility, provides a rationale for solvent selection, and details step-by-step methodologies for both qualitative classification and quantitative measurement.

Introduction

This compound is a disubstituted thiazole derivative featuring a reactive carbaldehyde group and a solubility-enhancing diethylamino moiety.[2] Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The aldehyde functional group serves as a versatile synthetic handle for constructing more complex molecules through reactions like condensation and reductive amination, while the diethylamino group can modulate the compound's electronic properties, basicity, and bioavailability.[2]

Understanding the solubility of this intermediate is a foundational requirement for its effective use. Solubility impacts every stage of development, from the choice of reaction solvent in a synthetic sequence to the selection of a vehicle for in vitro and in vivo assays. This guide is designed for researchers, chemists, and drug development professionals, providing the scientific rationale and practical methods needed to systematically evaluate the solubility of this compound.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound are the basic tertiary amine, the polar aldehyde group, and the aromatic thiazole core. The diethyl groups introduce lipophilic character. This combination of features suggests a nuanced solubility profile, with potential solubility in a range of solvents depending on their polarity and pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92940-24-4 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₂N₂OS | [3][6] |

| Molecular Weight | 184.26 g/mol | [1][3][6] |

| Appearance | Pale purple to light pink liquid | [6] |

| Boiling Point | 120°C @ 0.08 mmHg | [6] |

| Predicted pKa | 3.62 ± 0.10 (for the protonated amine) | [6] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [1][6] |

| Sensitivity | Air Sensitive | [6] |

Theoretical Principles of Solubility

A robust experimental approach is built on a solid theoretical foundation. The principle of "like dissolves like" is the cornerstone for predicting solubility.[7]

-

Polarity: The molecule possesses both polar (aldehyde, thiazole nitrogen) and non-polar (diethyl chains, thiazole ring) regions. This amphipathic nature suggests it will not be freely soluble in highly non-polar solvents like hexane or highly polar protic solvents like water at neutral pH. Its best solubility in neutral organic solvents is expected in those of intermediate polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, which can interact with both the polar and non-polar aspects of the molecule. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective due to their ability to engage in dipole-dipole interactions.

-

Effect of pH: The diethylamino group is a weak base. The predicted pKa of its conjugate acid is approximately 3.62.[6] This is the most critical factor for its aqueous solubility.

-

In acidic conditions (pH < pKa) , the tertiary amine will be protonated to form a diethylammonium salt. This ionic salt will be significantly more polar than the neutral molecule, leading to a substantial increase in solubility in aqueous solutions. Therefore, the compound is expected to be soluble in dilute aqueous acids like 5% hydrochloric acid.[8][9][10]

-

In neutral or basic conditions (pH > pKa) , the compound will exist primarily in its neutral, less polar form, resulting in low aqueous solubility. It is not expected to dissolve in 5% sodium hydroxide or 5% sodium bicarbonate solutions, as it lacks an acidic functional group.[8][10]

-

Recommended Solvents for Screening

Based on the theoretical principles, a tiered approach to solubility screening is recommended. This panel of solvents covers a wide range of polarities and functionalities.

-

Aqueous Solvents:

-

Deionized Water

-

5% (w/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

-

Polar Protic Solvents:

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

-

Polar Aprotic Solvents:

-

Acetone

-

Acetonitrile (MeCN)

-

Tetrahydrofuran (THF)

-

Dimethyl Sulfoxide (DMSO)

-

-

Non-Polar Solvents:

-

Dichloromethane (DCM)

-

Toluene

-

n-Hexane

-

Experimental Protocols for Solubility Determination

The following protocols provide systematic methods for characterizing solubility. All experiments should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Protocol 1: Qualitative Solubility Classification

This protocol follows a standard organic chemistry workflow to classify a compound based on its solubility in water and acidic/basic solutions.[8][9][10] This provides rapid, valuable information about the functional groups present.

Methodology:

-

Water Solubility: Add approximately 20 mg of the compound to a test tube. Add 1.0 mL of deionized water. Vigorously agitate the mixture for 60 seconds. Observe if the compound dissolves completely.

-

Rationale: This initial step determines the compound's polarity. Small, polar organic molecules are often water-soluble.[10] Given the molecular weight, complete solubility is unlikely, but partial solubility may be observed.

-

Acid Solubility (If Insoluble in Water): To the same test tube (or a fresh one with the same quantities), add 1.0 mL of 5% HCl. Vigorously agitate for 60 seconds. Observe if the compound dissolves.

-

Rationale: This tests for the presence of a basic functional group, such as an amine. Protonation of the diethylamino group to form a soluble salt is the expected outcome.[9]

-

Base Solubility (If Insoluble in Water): In a separate test tube, add ~20 mg of the compound and 1.0 mL of 5% NaOH. Agitate and observe.

-

Rationale: This tests for acidic functional groups (e.g., phenols, carboxylic acids). As the compound lacks such groups, it is expected to be insoluble.[8]

Caption: Workflow for qualitative solubility classification.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[7] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 50 mg in 2 mL) in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours.

-

Rationale: This extended mixing time ensures that the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7]

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial.

-

Rationale: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[7]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for quantitative shake-flask solubility determination.

Data Interpretation and Reporting

Results should be reported clearly and concisely. Qualitative results can be described as "Soluble," "Partially Soluble," or "Insoluble." For quantitative data, a structured table is recommended. It is good practice to perform measurements in triplicate to ensure reproducibility.

Table 2: Example Template for Quantitative Solubility Data (25 °C)

| Solvent | Solubility (mg/mL) ± SD | Solubility (M) ± SD |

| Deionized Water | Report Value | Report Value |

| 0.1 M HCl | Report Value | Report Value |

| Methanol | Report Value | Report Value |

| Acetonitrile | Report Value | Report Value |

| DMSO | Report Value | Report Value |

| Dichloromethane | Report Value | Report Value |

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

2-Amino-1,3-thiazole-5-carbaldehyde . (n.d.). PubChem. Retrieved from [Link]

-

Rath, N. P., et al. (n.d.). Synthesis of 5‐Alkyl‐ and 5‐Phenylamino‐Substituted Azothiazole Dyes with Solvatochromic and DNA‐Binding Properties . PMC - NIH. Retrieved from [Link]

-

This compound . (n.d.). MySkinRecipes. Retrieved from [Link]

-

Products - 2a biotech . (n.d.). 2a biotech. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 92940-24-4 | this compound - Moldb [moldb.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4 [amp.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Safe Handling and Use of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of complex molecular architectures. The information presented herein is a synthesis of established safety data, peer-reviewed literature, and practical laboratory experience, designed to ensure the safe and effective use of this versatile reagent.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted thiazole derivative that has garnered significant interest in medicinal chemistry and materials science.[1] The thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, owing to its ability to engage in a wide range of biological interactions.[2][3] The presence of a reactive carbaldehyde group at the 5-position and a diethylamino group at the 2-position imparts a unique combination of reactivity and physicochemical properties to this molecule.[1]

The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries.[1] The diethylamino group, on the other hand, can modulate the electronic properties of the thiazole ring and influence the solubility and pharmacokinetic profile of derivative compounds.[1] This compound is a key precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.[4]

Given its utility and reactivity, a thorough understanding of its safety profile and proper handling procedures is paramount for any researcher working with this compound. This guide aims to provide that essential knowledge.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the first step in ensuring its safe handling. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 92940-24-4 | [5] |

| Molecular Formula | C₈H₁₂N₂OS | [4][5] |

| Molecular Weight | 184.26 g/mol | [4][5] |

| Appearance | Pale purple to light pink liquid | [5] |

| Boiling Point | 120 °C at 0.08 mmHg | [5] |

| Purity (typical) | ≥98% | |

| Storage Temperature | 2-8°C, under inert gas, protected from light | [4][5] |

| Air Sensitivity | Reported as "Air Sensitive" | [5] |

The "Air Sensitive" designation suggests that the compound may degrade upon exposure to air, likely through oxidation of the aldehyde group. Therefore, handling under an inert atmosphere is recommended.

Hazard Identification and Classification

GHS Hazard Classification (based on analogs):

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P264: Wash skin thoroughly after handling.[6]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Causality of Hazards: The irritant properties are common for aromatic aldehydes and heterocyclic amines. The potential for skin sensitization is a known risk for some thiazole derivatives.[7] The respiratory irritation is likely due to the volatility of the compound and its reactivity with mucous membranes.

Exposure Controls and Personal Protection

Based on the potential hazards, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

-

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

For handling larger quantities or for procedures with a higher risk of aerosolization, a glove box with an inert atmosphere is recommended, especially given the compound's air sensitivity.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a splash hazard.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat should be worn. For larger quantities, additional protective clothing, such as an apron or coveralls, may be necessary.

-

Respiratory Protection: If work cannot be conducted in a fume hood or glove box, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

Handling and Storage

The following procedures are recommended for the safe handling and storage of this compound to maintain its integrity and prevent exposure.

-

Handling:

-

As the compound is reported to be air-sensitive, it is best handled under an inert atmosphere (e.g., argon or nitrogen).

-

Avoid contact with skin, eyes, and clothing.

-

Use only in a chemical fume hood.

-

Keep away from ignition sources.

-

Avoid inhalation of vapor or mist.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light.

-

Store under an inert gas atmosphere to prevent degradation.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for designing safe and effective experiments.

-

Reactivity of the Thiazole Ring: The thiazole ring is an aromatic heterocycle. The electron-donating diethylamino group at the 2-position increases the electron density of the ring, making it more susceptible to electrophilic substitution.

-

Reactivity of the Aldehyde Group: The aldehyde group is highly reactive and can undergo a variety of transformations:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.[1]

-

Reduction: Can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[1]

-

Condensation Reactions: Readily undergoes condensation with amines and other nucleophiles to form imines (Schiff bases) and other derivatives.[1]

-

-

Chemical Stability:

-

The compound is sensitive to air, likely due to the oxidation of the aldehyde group.

-

It should be protected from light and stored at low temperatures to minimize degradation.

-

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and oxidation of the aldehyde.

-

Strong Acids and Bases: May catalyze degradation or unwanted side reactions.

-

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Workflow for the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.

Step-by-Step Methodology:

-

To a solution of N,N-dimethylformamide (DMF) as the solvent, cool to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C to form the Vilsmeier reagent in situ.

-

To this mixture, add a solution of 2-(diethylamino)thiazole in DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. [8][9]This would involve the reaction of a suitable α-haloketone with a thiourea derivative.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste, including unused product, reaction residues, and contaminated materials, in a clearly labeled, sealed container.

-

Aldehyde-containing waste can sometimes be neutralized to less harmful carboxylic acids through oxidation, but this should only be done by trained personnel following a validated standard operating procedure. [3]* Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [10]Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its inherent reactivity, while advantageous for synthetic transformations, also necessitates careful handling and a thorough understanding of its potential hazards. By adhering to the safety protocols and handling procedures outlined in this guide, researchers can safely and effectively utilize this compound to advance their scientific endeavors. Always consult the most recent Safety Data Sheet (SDS) from the supplier and your institution's safety guidelines before commencing any work.

References

-

This compound | 92940-24-4. Benchchem.

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

-

A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip.

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE.

-

Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.

-

92940-24-4 | this compound. Moldb.

-

Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group.

-

2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR. Sigma-Aldrich.

-

Vilsmeier-Haack Reaction. NROChemistry.

-

CAS 92940-24-4 | 2-(Diethylamino)thiazole-5-carbaldehyde. Alchem Pharmtech.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

-

This compound. MySkinRecipes.

-

2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4. ChemicalBook.

-

Vilsmeier-Haack Reaction. J&K Scientific LLC.

-

Vilsmeier-Haack Reaction. Chemistry Steps.

-

Vilsmeier-Haack reaction. Name-Reaction.com.

-

Vilsmeier-Haack Reaction.

-

Chemical Waste Disposal Guidelines.

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions.

-

Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. IRIS.

-

Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rtong.people.ust.hk [rtong.people.ust.hk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to impart not only the necessary safety protocols but also the scientific rationale behind them, ensuring a comprehensive understanding for researchers and developers. This document moves beyond a standard safety data sheet to offer practical insights into its chemical reactivity, handling, and emergency management, grounded in authoritative data.

Compound Profile and Hazard Identification

This compound (CAS No. 92940-24-4) is a substituted thiazole derivative recognized for its utility as a synthetic intermediate.[1][2] Its molecular structure, featuring a reactive aldehyde group and a diethylamino moiety on a thiazole ring, makes it a valuable precursor for a range of more complex molecules, including potential antitumor and antimicrobial agents.[2][3] However, the very features that lend to its synthetic utility also necessitate a thorough understanding of its potential hazards.

Based on available data for the compound and structurally related chemicals, this compound is classified as hazardous.[4] The primary concerns involve acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[4]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Synthesized from supplier safety information.[4]

The aldehyde functional group can act as an irritant and a sensitizer, while the heterocyclic nature of the molecule may contribute to its toxicological profile. The diethylamino group can enhance absorption through the skin, increasing the potential for systemic effects if not handled properly.

Prudent Laboratory Practices: A Risk-Based Approach

Given the identified hazards, a multi-layered safety strategy is imperative. The following protocols are designed to mitigate exposure risk during routine laboratory handling and experimentation.

Personal Protective Equipment (PPE)

The selection of PPE is the foundational step in safe handling. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.

Caption: PPE escalation workflow for handling this compound.

Step-by-Step PPE Protocol:

-

Primary Barrier: A standard laboratory coat must be worn and fully fastened.

-

Eye Protection: At a minimum, safety glasses with side shields are required. For procedures with a risk of splashing (e.g., solution transfers, heating), upgrade to chemical splash goggles. A face shield should be worn over goggles during activities with a high potential for splashing.[5]

-

Hand Protection: Nitrile gloves are mandatory. Given the potential for skin absorption, it is crucial to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Engineering Controls and Storage

Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: A properly functioning chemical fume hood is essential for all weighing and transfer operations. The sash should be kept at the lowest practical height.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7] The recommended storage temperature is between 2-8°C.[2][4][7] Store in a tightly sealed container to prevent moisture absorption and potential degradation.

In the Event of an Emergency: A Validated Response

Preparedness is key to mitigating the consequences of accidental exposure or spillage.

Caption: Decision workflow for emergency response to chemical exposure.

Emergency Protocol: Step-by-Step

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while rinsing. If skin irritation develops or persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

Spill Response: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Physicochemical and Reactivity Data

A comprehensive understanding of the compound's properties is crucial for its effective and safe use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂OS | [1][7] |

| Molecular Weight | 184.26 g/mol | [1][7] |

| Appearance | Solid | |

| Boiling Point | 120°C at 0.08 mmHg | [7] |

| Density | ~1.19 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in polar organic solvents | [3] |

Reactivity Profile:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.[3]

-

Reduction: The aldehyde can be reduced to a hydroxymethyl group using standard reducing agents.[3]

-

Condensation: The aldehyde functionality readily participates in condensation reactions, such as the formation of Schiff bases.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]

Conclusion: A Foundation for Innovation

This compound is a compound of significant interest to the scientific community. Its versatile reactivity makes it a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[3][8] By adhering to the rigorous safety protocols and handling guidelines outlined in this document, researchers can confidently and safely explore the full potential of this valuable chemical building block, paving the way for future discoveries in drug development and materials science.

References

- This compound | 92940-24-4 | Benchchem. (n.d.).

- 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR - Sigma-Aldrich. (n.d.).

- 92940-24-4 | this compound - Moldb. (n.d.).

- This compound oxime - Smolecule. (n.d.).

- 2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4 - ChemicalBook. (n.d.).

- 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem. (n.d.).

- 92940-24-4|2-(Diethylamino)thiazole-5-carbaldehyde|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-07).

- This compound - MySkinRecipes. (n.d.).

- CAS 92940-24-4 | 2-(Diethylamino)thiazole-5-carbaldehyde - Alchem Pharmtech. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023-09-05).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

Sources

- 1. 92940-24-4 | this compound - Moldb [moldb.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. 92940-24-4|2-(Diethylamino)thiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4 [amp.chemicalbook.com]

- 8. Buy this compound oxime | 477859-95-3 [smolecule.com]

Unveiling the Bioactive Potential: A Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic heterocyclic compound, 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This document delves into its chemical characteristics, synthesis, and, most importantly, its demonstrated anticancer and antimicrobial properties. We will explore the current understanding of its mechanisms of action, supported by available data, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising scaffold.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various chemical reactions have made it a versatile building block in the design of novel therapeutic agents. The introduction of a carbaldehyde group at the 5-position and a diethylamino group at the 2-position of the thiazole ring, as seen in this compound, imparts distinct chemical reactivity and biological functionality. This guide will focus specifically on the biological landscape of this intriguing molecule.

Chemical and Physical Properties

This compound is a solid organic compound with the following key properties:

| Property | Value |

| CAS Number | 92940-24-4[2][3] |

| Molecular Formula | C₈H₁₂N₂OS[2] |

| Molecular Weight | 184.26 g/mol [2] |

| Appearance | Solid |

| Purity | Typically ≥98%[2] |

| Storage | 2-8°C, protected from light, under inert gas[4] |

The structure of this compound is characterized by an electron-donating diethylamino group at the C2 position and an electrophilic carbaldehyde (formyl) group at the C5 position of the thiazole ring. The diethylamino group can enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.[5] The formyl group is a reactive handle that can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][6][7][8][9] This reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process:

-

Synthesis of the precursor, 2-(diethylamino)thiazole: This is typically achieved by the reaction of 2-chlorothiazole with diethylamine.[6]

-

Formylation of 2-(diethylamino)thiazole: The Vilsmeier-Haack reaction is then employed to introduce the carbaldehyde group at the C5 position.[6]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

A Technical Guide to the Evaluation of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde as a Novel Acetylcholinesterase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of neurodegenerative disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy for Alzheimer's disease (AD).[1][2] This strategy aims to counteract the deficit of the neurotransmitter acetylcholine in the brain, a key factor in the cognitive decline associated with AD.[1] Heterocyclic compounds, particularly those featuring a thiazole scaffold, have emerged as a promising class of AChE inhibitors due to their versatile binding capabilities and synthetic accessibility.[1][3][4][5] This technical guide presents a comprehensive framework for the investigation of a specific candidate molecule, 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, as a potential AChE inhibitor. While direct inhibitory data for this compound is not yet established, its structural motifs—the electron-rich thiazole ring, a hydrogen bond-accepting carbaldehyde group, and a diethylamino moiety capable of interacting with the enzyme's gorge—provide a strong rationale for its evaluation. This document details the necessary in silico and in vitro methodologies, from molecular docking and synthesis to enzymatic inhibition assays and kinetic analysis, to rigorously assess its therapeutic potential.

The Scientific Imperative: Targeting Acetylcholinesterase in Neurodegeneration

The Cholinergic Hypothesis and Alzheimer's Disease

Alzheimer's disease is characterized by a progressive loss of cholinergic neurons, leading to a deficiency in acetylcholine (ACh), a neurotransmitter vital for memory and learning.[1][6] The cholinergic hypothesis posits that increasing the levels of ACh in the synaptic cleft can alleviate some of the cognitive symptoms of the disease.[1] The primary enzyme responsible for the rapid hydrolysis of ACh is acetylcholinesterase (AChE), making it a critical therapeutic target.[6][7] By inhibiting AChE, the lifespan of ACh in the synapse is extended, enhancing cholinergic neurotransmission.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a prominent pharmacophore in drug discovery, recognized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic, and π-π stacking interactions.[1][8] Numerous studies have demonstrated that compounds incorporating a thiazole ring exhibit potent AChE inhibitory activity.[2][4][5][9] This success has spurred the design and synthesis of novel thiazole derivatives as potential treatments for neurodegenerative disorders.[3][10]

Candidate Profile: this compound

Rationale for Investigation

The selection of this compound for investigation is based on established structure-activity relationships (SAR) within the thiazole class of AChE inhibitors.[1] The molecule's key features include:

-

The Thiazole Core: Provides a rigid scaffold capable of orienting other functional groups for optimal interaction within the AChE active site.

-

The 5-Carbaldehyde Group: The oxygen atom can act as a hydrogen bond acceptor, a common interaction motif in enzyme-inhibitor binding.[8]

-

The 2-Diethylamino Group: This functional group can modulate the compound's electronic properties and solubility and may form interactions within the enzyme's active site gorge.[8]

Established Synthetic Pathways

The synthesis of this compound is well-documented, lending to its feasibility as a research candidate. Common and efficient synthetic routes include Hantzsch-type cyclizations and Vilsmeier-Haack formylation protocols, which were refined in the latter half of the 20th century.[8] One established method involves the Vilsmeier-Haack formylation of Δ-4-thiazolinethiones to introduce the critical aldehyde group.[8] Another approach utilizes the reaction of 2-chloro-1,3-thiazole with diethylamine in the presence of a base.[8] This synthetic accessibility is crucial for generating the necessary quantities for screening and follow-up studies.

In Silico Assessment: Predicting Inhibitory Potential

A computational approach is the logical first step to predict the binding affinity and mode of interaction between this compound and human AChE. This provides a mechanistic hypothesis that can be tested experimentally.

The Dual Binding Sites of Acetylcholinesterase

AChE possesses a deep and narrow active-site gorge containing two key sites:

-

Catalytic Anionic Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (Ser203, His447, Glu334) responsible for ACh hydrolysis.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in substrate trafficking and allosteric modulation of catalysis.[4][11] Effective inhibitors often interact with both sites.[4][5]

Molecular Docking Workflow

Molecular docking studies are essential to visualize potential binding poses and estimate the strength of the interaction.[6][12]

Detailed Protocol: In Silico Molecular Docking

-

Protein Preparation: Obtain the 3D crystal structure of human AChE from the Protein Data Bank (e.g., PDB ID: 4EY6).[6][13] Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states, particularly for key histidine residues like His447.[13]

-

Ligand Preparation: Generate the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94x) to obtain a stable conformation.[13]

-

Grid Generation: Define the active site for docking. This is typically done by creating a grid box centered on a key residue within the active site gorge, such as Trp86, ensuring it encompasses both the CAS and PAS.[13]

-

Docking Execution: Use a validated docking program (e.g., GOLD, AutoDock) to dock the prepared ligand into the defined active site of the protein.[13] Generate multiple binding poses.

-

Pose Analysis: Analyze the resulting poses based on their docking scores (e.g., binding energy in kcal/mol).[14] The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Mapping: Visualize the best-scoring pose to identify specific molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and amino acid residues in the active site. This provides a structural hypothesis for the compound's inhibitory activity.

In Vitro Validation: A Framework for Experimental Confirmation

Following promising in silico results, in vitro enzymatic assays are required to empirically determine the compound's inhibitory activity and characterize its mechanism.

In Vitro AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[4][9][15]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7][15] The rate of color formation is directly proportional to AChE activity.

Detailed Protocol: 96-Well Plate Inhibition Assay

This protocol is adapted for a high-throughput screening format.[7][16]

-

Reagent Preparation:

-

Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4-8.0).

-